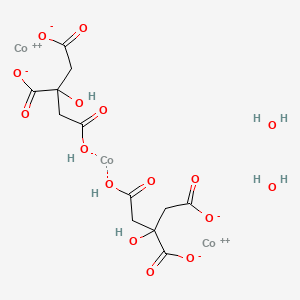
Cobalt(II)citrate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II)citrate hydrate is an inorganic compound with the molecular formula C₁₂H₁₀Co₃O₁₄·xH₂O. It is a coordination complex where cobalt ions are coordinated with citrate anions and water molecules. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II)citrate hydrate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with citric acid in an aqueous solution. The reaction typically involves dissolving the cobalt salt in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the cobalt(II)citrate complex. The resulting solution is allowed to cool, and the this compound precipitates out .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The use of controlled temperatures and pH levels is crucial to optimize the yield and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II)citrate hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of oxidizing agents.
Reduction: Cobalt(III) can be reduced back to cobalt(II) using reducing agents.
Substitution: Ligands in the cobalt(II)citrate complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas can serve as reducing agents.
Substitution: Ammonia or ethylenediamine can be used to replace citrate ligands.
Major Products Formed
Oxidation: Cobalt(III)citrate complexes.
Reduction: Cobalt(II) complexes with different ligands.
Substitution: New cobalt(II) complexes with substituted ligands.
Applications De Recherche Scientifique
Cobalt(II)citrate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and nanoparticles.
Biology: Studied for its role in enzyme catalysis and as a model compound for biological cobalt complexes.
Medicine: Investigated for its potential use in cancer treatment and as a contrast agent in medical imaging.
Industry: Utilized in the production of catalysts, pigments, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of cobalt(II)citrate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity and function. The citrate anion acts as a chelating agent, stabilizing the cobalt ion and facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt(II)chloride hexahydrate (CoCl₂·6H₂O)
- Cobalt(II)sulfate heptahydrate (CoSO₄·7H₂O)
- Cobalt(II)nitrate hexahydrate (Co(NO₃)₂·6H₂O)
Uniqueness
Cobalt(II)citrate hydrate is unique due to its coordination with citrate anions, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The presence of citrate allows for specific interactions in biological systems and offers different pathways for chemical reactions .
Propriétés
Formule moléculaire |
C12H16Co3O16 |
|---|---|
Poids moléculaire |
593.04 g/mol |
Nom IUPAC |
2-(carboxymethyl)-2-hydroxybutanedioate;cobalt;cobalt(2+);dihydrate |
InChI |
InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;;;2*+2;;/p-4 |
Clé InChI |
VXHGWVXYUTXIAQ-UHFFFAOYSA-J |
SMILES canonique |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co].[Co+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


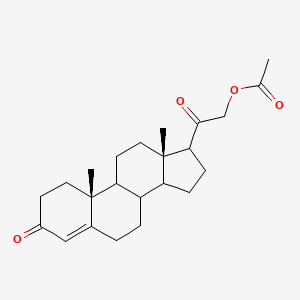
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
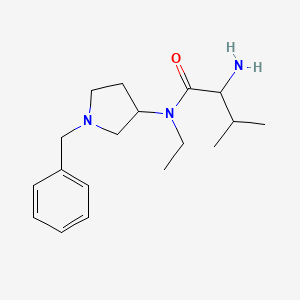
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
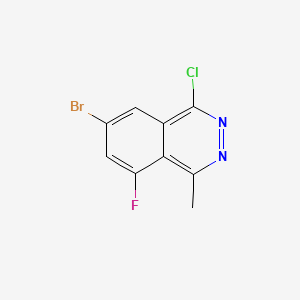
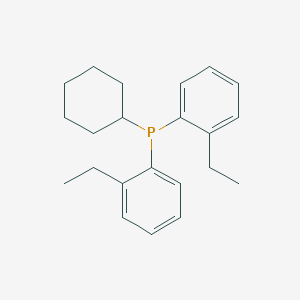
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)


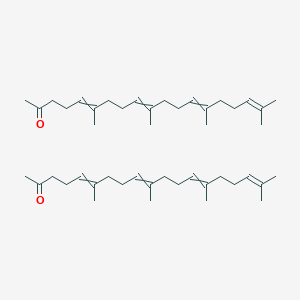
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)

